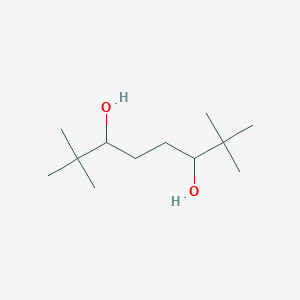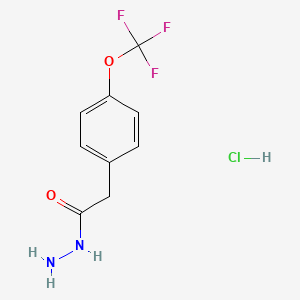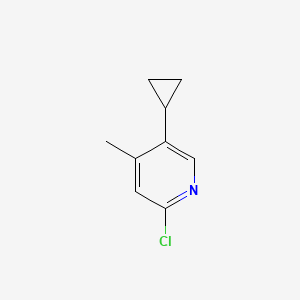
2-Chloro-5-cyclopropyl-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-cyclopropyl-4-methylpyridine is an organic compound with the molecular formula C9H10ClN It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a cyclopropyl group at the fifth position, and a methyl group at the fourth position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyclopropyl-4-methylpyridine typically involves the chlorination of 5-cyclopropyl-4-methylpyridine. One common method includes the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is usually carried out under reflux conditions, where the pyridine derivative is treated with thionyl chloride, resulting in the substitution of a hydrogen atom with a chlorine atom at the second position.
Another synthetic route involves the cyclopropylation of 2-chloro-4-methylpyridine. This can be achieved through a cyclopropanation reaction using diazomethane or similar reagents in the presence of a catalyst such as copper(I) chloride (CuCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the chlorination process, minimizing the risk of side reactions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-cyclopropyl-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form this compound derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile, products can include 2-azido-5-cyclopropyl-4-methylpyridine or 2-thiocyanato-5-cyclopropyl-4-methylpyridine.
Oxidation Products: 2-Chloro-5-cyclopropyl-4-formylpyridine or 2-chloro-5-cyclopropyl-4-carboxypyridine.
Reduction Products: Various reduced derivatives depending on the specific reducing conditions.
Applications De Recherche Scientifique
2-Chloro-5-cyclopropyl-4-methylpyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of novel heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active pyridine derivatives.
Industry: The compound is used in the synthesis of agrochemicals, including herbicides and insecticides, due to its ability to interact with biological targets in pests.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-cyclopropyl-4-methylpyridine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, as an enzyme inhibitor, it could bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The cyclopropyl and methyl groups may enhance binding affinity and specificity by interacting with hydrophobic pockets in the target protein.
Comparaison Avec Des Composés Similaires
2-Chloro-5-cyclopropyl-4-methylpyridine can be compared with other similar compounds, such as:
2-Chloro-4-methylpyridine: Lacks the cyclopropyl group, which may result in different chemical reactivity and biological activity.
2-Chloro-5-methylpyridine: Lacks the cyclopropyl group, potentially affecting its binding properties and reactivity.
2-Chloro-5-cyclopropylpyridine: Lacks the methyl group, which may influence its chemical and biological properties.
The presence of both the cyclopropyl and methyl groups in this compound makes it unique, potentially offering enhanced reactivity and specificity in various applications.
Propriétés
Formule moléculaire |
C9H10ClN |
|---|---|
Poids moléculaire |
167.63 g/mol |
Nom IUPAC |
2-chloro-5-cyclopropyl-4-methylpyridine |
InChI |
InChI=1S/C9H10ClN/c1-6-4-9(10)11-5-8(6)7-2-3-7/h4-5,7H,2-3H2,1H3 |
Clé InChI |
OSTDYHWIAJKDSY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C2CC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


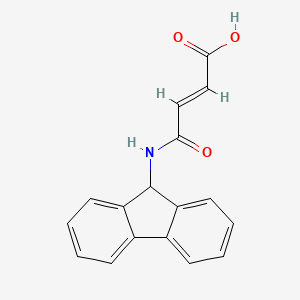
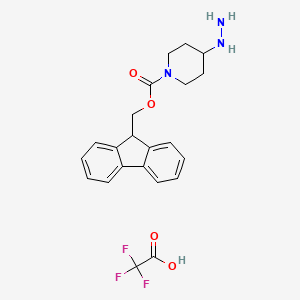

![3-{[(2E,5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132918.png)
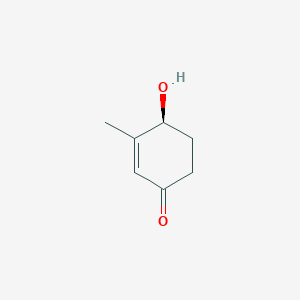
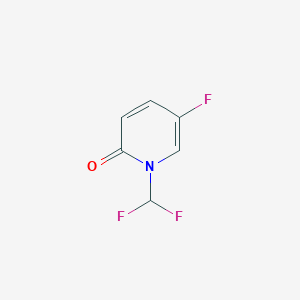

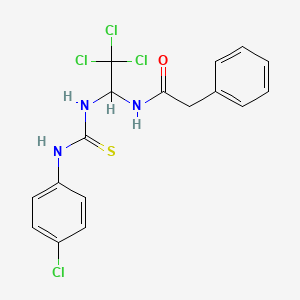
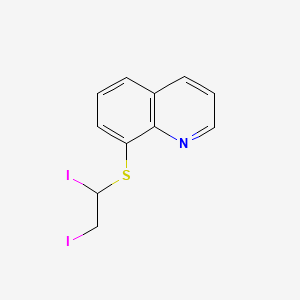
![Benzo[b][1,10]phenanthrolin-7-amine](/img/structure/B13132936.png)

